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Compound of Interest

Compound Name: (R)-OR-S1

Cat. No.: B15584316

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols and guidelines for the immunofluorescent
staining of the olfactory receptor OR-S1, hypothetically designated here as (R)-OR-S1, in
cultured cells. Olfactory receptors are G-protein coupled receptors (GPCRs) responsible for
detecting odorant molecules.[1] Visualizing the subcellular localization of these receptors is
crucial for understanding their function in signal transduction. This document is intended for
researchers, scientists, and drug development professionals.

Product Information

» Target: Olfactory Receptor 51S1 (OR51S1)[1]
e Applications: Immunofluorescence (IF)[1]

e Antibody Type: Polyclonal Antibody

Data Presentation

Quantitative data for immunofluorescence staining should be optimized for each experimental
condition. The following table provides a starting point for optimization.
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Parameter Recommended Range Starting Point
Primary Antibody Dilution 1:100 - 1:1000 1:200[1]
Secondary Antibody Dilution 1:200 - 1:2000 1:500

Fixation Time (4% PFA) 10 - 20 minutes 15 minutes[2]

Permeabilization Time (0.1-

) 5 - 15 minutes 10 minutes[2][3]
0.5% Triton X-100)
Blocking Time 30 - 60 minutes 60 minutes[2]
) ) ) 1-2 hours at RT or overnight at )
Primary Antibody Incubation 4°C Overnight at 4°C[2][3]
Secondary Antibody Incubation 1 -2 hours at RT 1 hour at RT[2][3]

Experimental Protocols
A. Solutions and Reagents

NOTE: Prepare all solutions with high-purity water (e.g., reverse osmosis deionized water).

» 1X Phosphate Buffered Saline (PBS): To prepare 1 liter, add 100 ml of 10X PBS to 900 ml of
dH20 and mix. Adjust pH to 7.4.

» Fixation Solution (4% Paraformaldehyde, PFA): In a chemical fume hood, dissolve 4g of PFA
in 100 ml of 1X PBS. Gently heat and stir until dissolved. Cool, filter, and store at 4°C for up
to one week.

» Permeabilization Buffer (0.25% Triton X-100 in PBS): Add 250 pl of Triton X-100 to 100 ml of
1X PBS and mix.

» Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS): Add 5 ml of normal
goat serum and 300 pl of Triton X-100 to 95 ml of 1X PBS. Store at 4°C.[2]

e Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS): Dissolve 1g of Bovine Serum
Albumin (BSA) and add 300 pl of Triton X-100 to 100 ml of 1X PBS. Store at 4°C.[2]
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e Mounting Medium with DAPI: A commercially available anti-fade mounting medium
containing a nuclear counterstain like DAPI is recommended.

B. Cell Culture and Preparation

o Culture cells on sterile glass coverslips or in chamber slides to the desired confluency
(typically 60-80%).

o Gently wash the cells twice with 1X PBS.

C. Immunostaining Procedure

» Fixation:

o Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[2]

o Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
e Permeabilization:

o Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.

[3]
o Aspirate the buffer and wash the cells three times with 1X PBS for 5 minutes each.
» Blocking:

o Add Blocking Buffer and incubate for 60 minutes at room temperature to block non-specific
antibody binding.[2]

¢ Primary Antibody Incubation:

o Dilute the anti-OR51S1 primary antibody in Antibody Dilution Buffer to the desired
concentration (starting at 1:200).[1]

o Aspirate the Blocking Buffer and add the diluted primary antibody.

o Incubate overnight at 4°C in a humidified chamber.[2][3]
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e Washing:

o Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5
minutes each.

e Secondary Antibody Incubation:

o Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) in
Antibody Dilution Buffer.

o Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature,
protected from light.[2][3]

e Final Washes and Mounting:

[¢]

Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5
minutes each, protected from light.

o

Perform a final rinse with dH20.

[e]

Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.

o

Seal the edges of the coverslip with nail polish and allow it to dry.

D. Imaging

» Visualize the stained cells using a fluorescence or confocal microscope with the appropriate
filter sets for the chosen fluorophore and DAPI.

» Store slides flat at 4°C, protected from light.

Mandatory Visualizations
Experimental Workflow
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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